

Utilizing MRS1845 to Investigate Store-Operated Calcium Entry in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRS1845	
Cat. No.:	B1662596	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, with a primary target being the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel. With a reported IC50 of 1.7 μM, MRS1845 serves as a valuable pharmacological tool for studying the intricate processes of store-operated calcium entry (SOCE) in a variety of cell types. This document provides detailed application notes and experimental protocols for the utilization of MRS1845 in fluorescence microscopy, a powerful technique for visualizing and quantifying intracellular calcium dynamics and protein localization.

Store-operated calcium entry is a fundamental signaling mechanism initiated by the depletion of calcium from the endoplasmic reticulum (ER), which in turn activates calcium influx across the plasma membrane. This process is critical for a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The activation of Gq-protein coupled receptors, such as the P2Y1 purinergic receptor, triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from the ER, thereby initiating SOCE.

These application notes will guide researchers in employing **MRS1845** to dissect the role of SOCE in various signaling pathways using two key fluorescence microscopy techniques: live-cell calcium imaging and immunofluorescence.



Data Presentation

The following tables summarize the key properties of **MRS1845** and provide representative quantitative data on its inhibitory effects on SOCE as can be determined by fluorescence microscopy.

Table 1: Properties of MRS1845

Property	Value	
Mechanism of Action	Selective inhibitor of store-operated calcium (SOC) channels	
Primary Target	ORAI1	
IC50	1.7 μΜ	
Recommended Working Concentration	10-15 μM for significant inhibition in cell-based assays[1]	
Solubility	Soluble in DMSO	

Table 2: Representative Quantitative Data of MRS1845 in Fluorescence Calcium Imaging

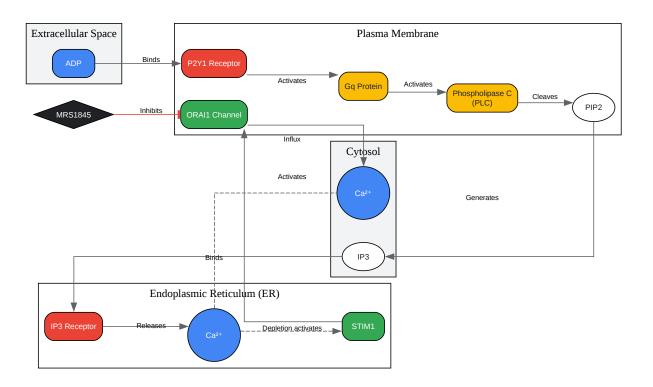
Concentration of MRS1845 (μM)	Mean Peak Fluorescence Intensity (Fura-2 340/380 ratio) after SOCE induction	Percentage Inhibition of SOCE (%)
0 (Control)	1.5 ± 0.1	0
1	1.1 ± 0.08	27
5	0.8 ± 0.06	47
10	0.5 ± 0.04	67
15	0.3 ± 0.03	80
50	0.15 ± 0.02	90



Note: The data presented in this table are representative and may vary depending on the cell type, experimental conditions, and specific calcium indicator used. Researchers should perform their own dose-response experiments to determine the optimal concentration of **MRS1845** for their system.

Signaling Pathway and Experimental Visualization

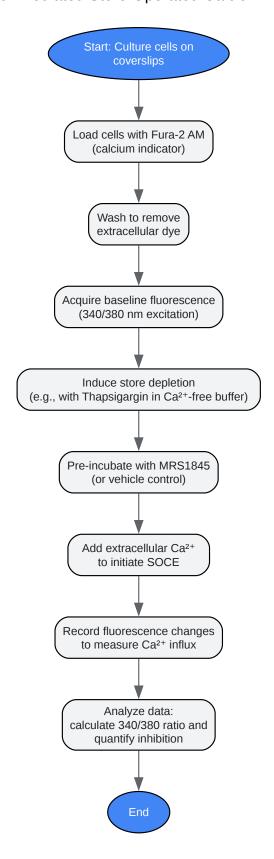
To understand the context of **MRS1845** application, it is crucial to visualize the underlying signaling pathway and the experimental workflows.



Click to download full resolution via product page



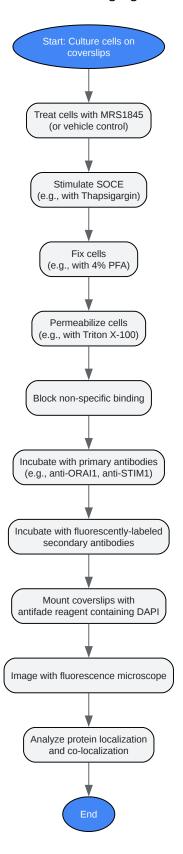
P2Y1 Receptor-Mediated Store-Operated Calcium Entry Pathway.



Click to download full resolution via product page



Workflow for Calcium Imaging with MRS1845.



Click to download full resolution via product page



Workflow for Immunofluorescence with MRS1845.

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging to Measure Inhibition of SOCE by MRS1845

This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration and assess the inhibitory effect of **MRS1845** on SOCE.

Materials:

- Cultured cells of interest grown on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- · Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Calcium-free HBSS
- Thapsigargin (or another SERCA pump inhibitor)
- MRS1845
- DMSO (for dissolving reagents)
- Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation,
 ~510 nm emission) and a perfusion system.

Procedure:

- Cell Preparation:
 - Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
- Fura-2 AM Loading:



- Prepare a Fura-2 AM loading solution (e.g., 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
- Wash the cells once with HBSS.
- Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
- Baseline Fluorescence Measurement:
 - Mount the coverslip in a perfusion chamber on the microscope stage.
 - Perfuse the cells with normal HBSS containing calcium.
 - Record the baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
- Induction of Store Depletion:
 - Switch the perfusion to calcium-free HBSS to remove extracellular calcium.
 - Add a SERCA inhibitor (e.g., 1-2 μM thapsigargin) to the calcium-free HBSS to passively deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium.
 - Continue recording until the fluorescence ratio returns to a stable baseline.
- Inhibition with MRS1845 and SOCE Activation:
 - Perfuse the cells with calcium-free HBSS containing the desired concentration of MRS1845 (e.g., 10-15 μM) or vehicle control (DMSO) for 5-10 minutes.[1]
 - Switch the perfusion to HBSS containing calcium (e.g., 2 mM CaCl2) and the same concentration of MRS1845 or vehicle. This will induce SOCE in the control cells.
 - Record the change in fluorescence intensity for 5-10 minutes.
- Data Analysis:



- Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
- The peak of the 340/380 ratio after the re-addition of extracellular calcium represents the magnitude of SOCE.
- Compare the peak SOCE in MRS1845-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

Protocol 2: Immunofluorescence Staining to Visualize the Effect of MRS1845 on STIM1/ORAI1 Puncta Formation

This protocol is designed to investigate whether **MRS1845** affects the co-localization of STIM1 and ORAI1, a critical step in the activation of SOCE.

Materials:

- Cultured cells of interest grown on glass coverslips
- MRS1845
- Thapsigargin
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- Blocking Buffer (e.g., 5% BSA in PBS)
- Primary antibodies: Rabbit anti-STIM1 and Mouse anti-ORAI1
- Fluorescently labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium



Confocal microscope

Procedure:

- Cell Treatment:
 - Culture cells on glass coverslips to the desired confluency.
 - \circ Treat one set of cells with **MRS1845** (e.g., 15 μ M) for 30 minutes. Treat a control set with vehicle (DMSO).
 - $\circ~$ Induce store depletion in both sets by treating with thapsigargin (e.g., 1 $\mu\text{M})$ for 5-10 minutes.
- Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Wash three times with PBS.
- Blocking and Antibody Incubation:
 - Block the cells with Blocking Buffer for 1 hour at room temperature.
 - Incubate the cells with a cocktail of primary antibodies (anti-STIM1 and anti-ORAI1)
 diluted in Blocking Buffer overnight at 4°C.
 - Wash three times with PBS.
 - Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
 - Wash three times with PBS.



- Mounting and Imaging:
 - Stain the nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto glass slides using antifade mounting medium.
 - Image the cells using a confocal microscope, capturing images in the appropriate channels for DAPI, STIM1, and ORAI1.
- Data Analysis:
 - Analyze the images to observe the localization of STIM1 and ORAI1. In control cells, store depletion should induce the formation of distinct puncta where STIM1 and ORAI1 colocalize.
 - Compare the puncta formation and co-localization in MRS1845-treated cells to the control cells to determine if the inhibitor affects the assembly of the SOCE machinery.

By following these detailed protocols, researchers can effectively utilize **MRS1845** as a tool to investigate the role of store-operated calcium entry in their specific cellular systems using the power of fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Utilizing MRS1845 to Investigate Store-Operated Calcium Entry in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662596#utilizing-mrs1845-in-fluorescence-microscopy]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com